Meta-Fluorine Substitution on Phenyl Ring: A Critical Structural Differentiator
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is structurally defined by a fluorine atom at the meta position of its phenyl ring. This differentiates it from the unsubstituted analog 2,2,2-trifluoro-1-phenylethanol (CAS 340-04-5) and the 4-fluoro analog 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS 17556-41-1). The meta-fluorine influences the electronic density and hydrogen-bonding potential of the aromatic ring, which are key determinants of catalyst recognition and binding affinity [1][2].
| Evidence Dimension | Aryl Substitution Pattern |
|---|---|
| Target Compound Data | Fluorine at 3-position (meta) |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-phenylethanol (no aryl fluorine); 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (fluorine at 4-position, para) |
| Quantified Difference | Structural isomer (positional) |
| Conditions | Molecular structure comparison |
Why This Matters
The meta-fluorine substitution creates a unique electrostatic potential surface that can be exploited for improved enantioselectivity in asymmetric reactions compared to the unsubstituted or para-substituted analogs.
- [1] ChemSrc. (2016). (1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol (CAS No. 1135312-06-9). Compound Information. View Source
- [2] ChemSrc. (n.d.). 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol (CAS No. 81577-10-8). Compound Information. View Source
